molecular formula C6H5BrN4 B6202021 2-(azidomethyl)-5-bromopyridine CAS No. 1427172-18-6

2-(azidomethyl)-5-bromopyridine

Cat. No.: B6202021
CAS No.: 1427172-18-6
M. Wt: 213
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Description

2-(Azidomethyl)-5-bromopyridine is a halogenated pyridine derivative featuring an azidomethyl (-CH₂N₃) group at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 229.03 g/mol. The azidomethyl group confers unique reactivity, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for constructing 1,2,3-triazoles . The bromine atom at the 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions. This compound is primarily used in pharmaceutical and agrochemical synthesis as a versatile intermediate .

Properties

CAS No.

1427172-18-6

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-5-bromopyridine typically involves the introduction of the azidomethyl group to a bromopyridine precursor. One common method is the nucleophilic substitution reaction where a bromopyridine derivative is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for better control over reaction conditions, reducing the risk associated with handling azides, which are known for their explosive nature .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azide group.

    Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for nucleophilic substitution reactions.

    Copper(I) Catalysts: Used in Huisgen cycloaddition reactions to form triazoles.

    Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting azides to amines.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-5-bromopyridine is largely dependent on the reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in the synthesis of bioactive molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(Azidomethyl)-5-bromopyridine and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
This compound C₆H₅BrN₄ Azidomethyl (C2), Br (C5) 229.03 Substitution of 2-(bromomethyl)-5-bromopyridine with NaN₃ High reactivity in CuAAC; potential explosivity due to azide group
2-Amino-5-bromopyridine C₅H₅BrN₂ Amino (C2), Br (C5) 173.01 Co-crystallization with 4-hydroxybenzoic acid Strong hydrogen bonding; solid-state stability for crystal engineering
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N Bromomethyl (C5), CF₃ (C2) 240.02 Halogen exchange or multi-step alkylation Lipophilicity from CF₃ group; pharmaceutical intermediate
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine C₁₈H₁₈BrN₃O Pyrazole (C2), Br (C5) 372.26 Reaction of 5-bromo-2-fluoropyridine with pyrazole derivatives in DMF at 130°C DHODH inhibition; bioactive applications
3-Amino-5-bromopyridine-2-carboxylic Acid C₆H₅BrN₂O₂ Amino (C3), Br (C5), COOH (C2) 233.03 Multi-step synthesis (exact method unspecified) Chelation potential; precursor for metal-organic frameworks

Reactivity and Functional Group Analysis

  • Azidomethyl vs. Amino Groups: The azidomethyl group in this compound enables rapid cycloaddition with terminal alkynes, forming triazoles under Cu(I) catalysis . In contrast, the amino group in 2-amino-5-bromopyridine participates in hydrogen bonding, stabilizing co-crystals with carboxylic acids (e.g., 4-hydroxybenzoic acid) . Safety Note: Azides require careful handling due to shock sensitivity, whereas amino derivatives are generally safer .
  • Bromine vs. Trifluoromethyl Substitution :

    • Bromine at C5 in this compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling). The trifluoromethyl group in 5-(bromomethyl)-2-(trifluoromethyl)pyridine enhances metabolic stability and lipophilicity, critical for drug design .
  • Pyrazole vs. Azidomethyl Functionalization :

    • The pyrazole-substituted analogue (Table 1, Row 4) exhibits bioactivity as a dihydroorotate dehydrogenase (DHODH) inhibitor, highlighting the role of heterocyclic appendages in medicinal chemistry .

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